
2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups. It includes a fluoropyrimidinyl group, a piperidinyl group, and a butanone group .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The fluoropyrimidinyl group might undergo nucleophilic aromatic substitution reactions, while the piperidinyl group might participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and a certain stability under various conditions .Applications De Recherche Scientifique
Antipsychotic Potential
- A study investigated a series of butyrophenones, including compounds similar to 2-Ethyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butan-1-one, for their potential as atypical antipsychotic agents. These compounds showed varying affinities for dopamine and serotonin receptors and demonstrated potential effectiveness as antipsychotics with a low risk of inducing extrapyramidal side effects (Raviña et al., 1999).
Antibacterial Properties
- A study synthesized N-substituted derivatives of a similar compound and evaluated their antibacterial activities. These compounds exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
GPR119 Agonist for Anti-Diabetic Therapy
- Research identified a structurally novel GPR119 agonist with a similar chemical structure. This compound was modified to enhance agonistic activity, indicating potential for anti-diabetic treatment (Sato et al., 2014).
Synthesis and Applications in Medicinal Chemistry
- Several studies focused on the synthesis and evaluation of derivatives of piperidines, including compounds structurally related to this compound, for various pharmacological properties (Vardanyan, 2018).
Photoinduced Oxidative Annulation
- A study on the photoinduced direct oxidative annulation of certain compounds indicated the potential utility of related chemical structures in synthesizing polyheterocyclic compounds (Jin Zhang et al., 2017).
Corrosion Inhibition
- Piperidine derivatives, similar in structure to the chemical , were investigated for their effectiveness in inhibiting the corrosion of iron, demonstrating their potential application in materials science (Kaya et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-3-11(4-2)14(20)19-7-5-6-13(10-19)21-15-17-8-12(16)9-18-15/h8-9,11,13H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEWYLSKUDSPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCC(C1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amine hydrochloride](/img/structure/B2466444.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)
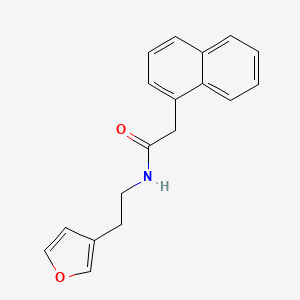
![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)
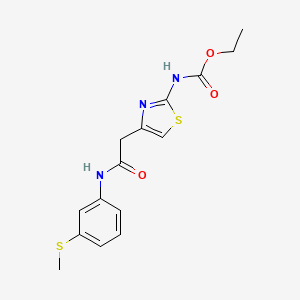
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2466454.png)
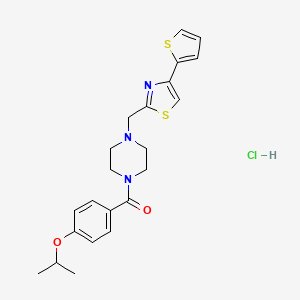
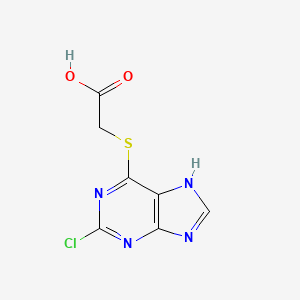
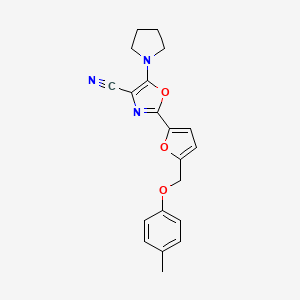
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)
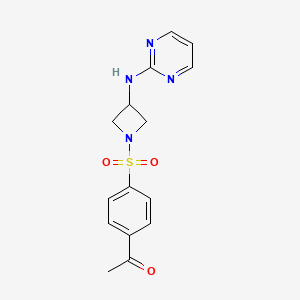

![1-[(4-chlorophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2466465.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2466466.png)
